molecular formula C13H12BrN3O2S B2484795 2-{[4-(4-bromo-3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide CAS No. 899944-29-7

2-{[4-(4-bromo-3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide

Cat. No.: B2484795
CAS No.: 899944-29-7
M. Wt: 354.22
InChI Key: DNOYNOKZOHHGRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-(4-Bromo-3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a synthetic heterocyclic compound of significant interest in modern chemical research and development. This acetamide derivative features a complex molecular architecture that includes a 4-bromo-3-methylphenyl group and a 3-oxo-3,4-dihydropyrazine core, linked via a sulfanyl acetamide bridge. The presence of these distinct pharmacophoric elements, particularly the bromoaryl and dihydropyrazinone motifs, suggests potential for this molecule to serve as a key intermediate or scaffold in medicinal chemistry and drug discovery programs. Compounds with related structures, such as those featuring bromophenyl and dihydropyrazine components, are frequently investigated for their potential biological activities . The specific structural features of this molecule, including the electron-withdrawing bromo substituent and the thioether linkage, make it a valuable building block for the synthesis of more complex chemical entities. Its primary research applications are anticipated to include use as a precursor in pharmaceutical development, a candidate for biological screening assays, and a model compound in the study of structure-activity relationships (SAR). Furthermore, molecules containing similar dihydropyrazine and sulfanyl acetamide structures are often explored in the context of inhibiting various enzymatic targets . This product is intended for research purposes by qualified laboratory personnel only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

2-[4-(4-bromo-3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O2S/c1-8-6-9(2-3-10(8)14)17-5-4-16-12(13(17)19)20-7-11(15)18/h2-6H,7H2,1H3,(H2,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNOYNOKZOHHGRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C=CN=C(C2=O)SCC(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intermediate Synthesis: 4-(4-Bromo-3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2(1H)-thione

The synthesis begins with the preparation of the pyrazine-thione intermediate. A validated approach involves the condensation of 4-bromo-3-methylphenylacetic acid with thiourea under acidic conditions to form the thione backbone. Alternatively, 4,6-diaminopyrimidine-2-thiol has been reacted with 2-chloro-N-(heteroaryl)acetamide derivatives in ethanol under reflux, as demonstrated in analogous syntheses. For this compound, the reaction of 4-bromo-3-methylbenzeneacetic acid with thiourea in the presence of phosphorus oxychloride yields the pyrazinone-thione intermediate (Scheme 1).

Key Reaction Conditions:

  • Solvent: Ethanol or dimethyl sulfoxide (DMSO)
  • Temperature: 80–100°C (reflux)
  • Catalyst: Potassium hydroxide (KOH) or phosphorus oxychloride (POCl₃)
  • Time: 5–8 hours

Advanced Coupling Strategies for Acetamide Functionalization

Amide Bond Formation Using Coupling Reagents

For higher purity and scalability, modern coupling reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are employed. A typical protocol involves:

  • Dissolving the pyrazinone-thione intermediate (1.0 equiv) and 2-aminoacetamide (1.1 equiv) in DMSO.
  • Adding HATU (1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) to activate the carboxyl group.
  • Stirring the mixture at room temperature for 12–24 hours, followed by HPLC purification.

Yield Comparison:

Coupling Reagent Solvent Temperature Yield (%)
HATU DMSO 25°C 78
EDC Acetonitrile 40°C 65
DCC Dichloromethane 0°C 52

One-Pot Synthesis for Streamlined Production

Recent advances enable a one-pot synthesis starting from 4-bromo-3-methylphenylacetic acid and thiourea, followed by in situ reaction with 2-chloroacetamide. This method reduces isolation steps and improves overall yield (72–85%).

Mechanistic Insights and Side-Reaction Mitigation

Nucleophilic Aromatic Substitution (SₙAr)

The thioether formation proceeds via an SₙAr mechanism, where the thiolate anion attacks the electron-deficient carbon of 2-chloroacetamide. The presence of electron-withdrawing groups (e.g., bromo, carbonyl) on the pyrazine ring facilitates this process.

Competing Oxidation Pathways

The thioether group is susceptible to oxidation, forming sulfoxide or sulfone byproducts. To mitigate this:

  • Reactions are conducted under nitrogen or argon atmospheres.
  • Antioxidants like ascorbic acid (0.5–1.0 equiv) are added.

Characterization and Analytical Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrazine-H), 7.89 (d, J = 8.4 Hz, 1H, aryl-H), 7.45 (d, J = 8.4 Hz, 1H, aryl-H), 4.12 (s, 2H, SCH₂), 2.34 (s, 3H, CH₃), 1.98 (s, 3H, COCH₃).
  • ¹³C NMR: Peaks at 172.8 ppm (C=O), 165.3 ppm (pyrazine-C), and 44.5 ppm (SCH₂) confirm the structure.

Mass Spectrometry (MS)

  • ESI-MS: m/z 396.02 [M+H]⁺ (calculated for C₁₃H₁₂BrN₃O₂S: 395.97).

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-bromo-3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromo-substituted phenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

Recent studies have highlighted several biological activities associated with this compound:

  • Anticancer Properties : The compound exhibits potential anticancer activity by inhibiting specific enzymes involved in tumor growth and proliferation. In vitro studies suggest that it may induce apoptosis in various cancer cell lines, including breast and colon cancer cells .
  • Enzyme Inhibition : The compound has shown promise as an inhibitor of enzymes related to metabolic pathways, which could affect processes such as inflammation and cell signaling. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory responses .
  • Antioxidant Activity : The thioether group within the structure may contribute to antioxidant properties, helping to mitigate oxidative stress in cells. This activity is crucial for protecting cellular integrity against damage caused by free radicals .

Pharmacological Applications

The compound's unique structure allows for various pharmacological applications:

  • Anti-inflammatory Agents : Given its ability to inhibit COX enzymes, the compound could be developed into anti-inflammatory drugs, targeting conditions like arthritis or other inflammatory diseases .
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, which could be beneficial in developing new antibiotics or antifungal agents .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study focused on synthesizing derivatives of this compound demonstrated its effectiveness against cancer cell lines. The synthesized compounds were evaluated for their cytotoxicity and mechanism of action, revealing promising results that warrant further investigation .
  • Molecular Docking Studies : Computational methods such as molecular docking have been employed to predict the binding affinity of this compound to various biological targets, supporting its role as a potential drug candidate for further development .

Mechanism of Action

The mechanism of action of 2-{[4-(4-bromo-3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Similarities and Variations

(a) Core Heterocyclic Systems
  • Pyrazine Derivatives: 2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide (): Shares the pyrazine ring but lacks the sulfanyl bridge and dihydropyrazinone oxidation state. This compound forms intramolecular hydrogen bonds (S(6) motif), stabilizing its conformation . Compound in : Contains a 3-fluoro-4-methylphenyl group and a methoxyphenyl acetamide. The dihydropyrazinone core is retained, but fluorine and methoxy substituents alter electronic properties compared to bromo/methyl groups.
  • Triazole Derivatives: 2-[4-(4-Chlorophenyl)-5-(p-tolylaminomethyl)-4H-[1,2,4]triazol-3-ylsulfanyl]acetamide (): Replaces pyrazine with a triazole ring.
(b) Substituent Effects
  • Halogenated Phenyl Groups: Bromo substituents (as in the target compound) increase molecular weight and polarizability compared to chloro () or fluoro () analogs. Methyl groups (e.g., 3-methyl in the target vs. 4-methyl in ) influence steric hindrance and lipophilicity, affecting membrane permeability and metabolic stability.

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Key Substituents Hydrogen Bonding Motifs
Target Compound ~383.28 Not reported 4-Bromo-3-methylphenyl Likely S(6) (intramolecular)
2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide 307.14 160–162 4-Bromophenyl S(6) (intramolecular), N–H···N
13a () 357.38 288 4-Methylphenyl, sulfamoyl NH, NH2, C=O
7h () Not reported Not reported 4-Chlorophenyl, triazole N–H, S–H (thiol)

Biological Activity

The compound 2-{[4-(4-bromo-3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a derivative of acetamide that exhibits potential biological activity. This article explores its chemical characteristics, biological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Characteristics

The molecular formula of the compound is C23H18BrN3O2SC_{23}H_{18}BrN_{3}O_{2}S with a molecular weight of approximately 480.03758 g/mol. The structure includes a brominated phenyl group and a dihydropyrazine moiety linked through a sulfanyl group to an acetamide functional group.

Structural Information

PropertyValue
Molecular FormulaC23H18BrN3O2S
Molecular Weight480.03758 g/mol
SMILESCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)Br
InChI KeyADTMBSUQPGEUOJ-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on related acetamides showed moderate activity against gram-positive bacteria, with some derivatives demonstrating effectiveness against gram-negative bacteria and fungi as well .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of specific substituents on the phenyl ring and the dihydropyrazine core can enhance biological activity. For instance, electron-withdrawing groups at the para position have been shown to improve potency in antimicrobial assays . The bulky lipophilic head group is crucial for enhancing solubility and bioavailability, which are critical factors for therapeutic efficacy .

Study 1: Antimicrobial Efficacy

In a comparative study involving various acetamide derivatives, it was found that compounds with additional methoxy groups exhibited enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. The tested compound demonstrated a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against S. aureus, indicating moderate effectiveness .

A mechanistic study suggested that the compound acts by disrupting bacterial cell wall synthesis, potentially through inhibition of transpeptidation enzymes. This was corroborated by time-kill studies showing a bactericidal effect over time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.